molecular formula C6H8O B1336286 5-Hexynal CAS No. 29329-03-1

5-Hexynal

Cat. No. B1336286
CAS RN: 29329-03-1
M. Wt: 96.13 g/mol
InChI Key: JIBLCOIURXDOGU-UHFFFAOYSA-N
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Description

5-Hexynal, also known as 5-hexyn-1-al, is an organic compound with the chemical formula C6H8O. It is a colorless liquid with a pungent odor and is commonly used in various scientific research applications.

Scientific Research Applications

Application in Food Safety

Hexanal, a compound closely related to 5-Hexynal, has been studied for its application in enhancing the safety of fresh-sliced apples. Research by Lanciotti et al. (2003) found that hexanal, along with E-2-hexenal and hexyl acetate, can significantly inhibit pathogenic microorganisms like E. coli, S. enteritidis, and L. monocytogenes. These compounds showed potential for extending the shelf life and improving the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Enhanced Formation of 5-Hydroxymethylfurfural from Glucose

Another related compound, 5-hydroxymethylfurfural (5-HMF), derived from hexose carbohydrates, has been researched for its potential in various industrial applications. Zhang et al. (2017) discovered that SAPO-34, used as a catalyst, can selectively convert hexoses to 5-HMF with high yield. This process showed promise for optimizing the catalytic process in industrial applications (Zhang et al., 2017).

Genomic DNA Sequencing

5-Hydroxymethylcytosine (5-hmC), a DNA base modification derived from this compound, has been used in single-molecule real-time (SMRT) DNA sequencing. Song et al. (2011) developed a method that combines chemical labeling of 5-hmC with SMRT sequencing, which enhances the detection of this modified base in genomic DNA, aiding in the study of epigenetic modifications and gene regulation (Song et al., 2011).

Applications in Sustainable Chemistry

5-Hydroxymethylfurfural (HMF) and its derivatives, derived from hexose carbohydrates similar to this compound, are key in sustainable chemistry. Chernyshev et al. (2017) reviewed the synthesis of HMF from plant feedstocks and its potential use in producing various chemicals, polymers, fuels, and pharmaceuticals, demonstrating its role as an alternative feedstock for the chemical industry (Chernyshev et al., 2017).

properties

IUPAC Name

hex-5-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBLCOIURXDOGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432477
Record name 5-hexynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29329-03-1
Record name 5-hexynal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name hex-5-ynal
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5-Hexynal synthesized?

A: this compound can be synthesized through the fragmentation of 2,3-epoxycyclohexanone. [] This method highlights a specific chemical reaction pathway leading to the formation of this compound.

Q2: Are there other synthetic routes to obtain this compound?

A: Yes, this compound can also be utilized as a building block in the synthesis of more complex molecules. For instance, it can be coupled with 1-bromo-2-pentyne or 1-bromo-2-octyne to produce aliphatic dienals like 4,7-decadienal, 4,7-tridecadienal, 5,8-tetradecadienal, and 6,9-dodecadienal, after partial hydrogenation and hydrolysis steps. [] This approach demonstrates the utility of this compound as a reagent in organic synthesis.

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